PI3K-IN-19 hydrochloride

PI3K signaling kinase inhibitor quality control

PI3K-IN-19 hydrochloride (CAS: 2132943-80-5) is a synthetic small-molecule inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically disclosed as a 2,3-dihydroimidazo[1,2-c]quinazoline derivative in patent WO2017153220. This compound is supplied as a hydrochloride salt for research use, featuring a molecular weight of 530.96 g/mol and the chemical formula C23H27ClN8O5.

Molecular Formula C23H27ClN8O5
Molecular Weight 531.0 g/mol
Cat. No. B11934917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-19 hydrochloride
Molecular FormulaC23H27ClN8O5
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl
InChIInChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H
InChIKeyMDVWPMFJGCMERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-19 hydrochloride: A Research-Grade Phosphatidylinositol-3-Kinase Inhibitor for Targeted Pathway Investigation


PI3K-IN-19 hydrochloride (CAS: 2132943-80-5) is a synthetic small-molecule inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically disclosed as a 2,3-dihydroimidazo[1,2-c]quinazoline derivative in patent WO2017153220 [1]. This compound is supplied as a hydrochloride salt for research use, featuring a molecular weight of 530.96 g/mol and the chemical formula C23H27ClN8O5 [2]. It is intended for in vitro and in vivo investigation of PI3K-mediated signaling cascades, particularly in models of hyperproliferative and angiogenic disorders [1].

The Risk of Off-Target Effects: Why PI3K-IN-19 hydrochloride Requires Differentiated Selection Over Class-Level Analogs


Class I PI3K enzymes consist of four distinct catalytic isoforms (p110α, p110β, p110δ, and p110γ), each with unique tissue expression profiles and roles in both normal physiology and disease pathogenesis [1]. Generic substitution among PI3K inhibitors is scientifically unsound because compounds within the same class can exhibit profoundly different isoform selectivity profiles, resulting in divergent biological outcomes in the same model system [2]. Even minor structural modifications can shift a compound's inhibitory preference by several orders of magnitude across isoforms [3]. Therefore, selecting a specific chemical entity like PI3K-IN-19 hydrochloride—whose precise isoform inhibition pattern is defined by its unique 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [4]—is essential for ensuring experimental reproducibility and correctly attributing observed phenotypes to specific PI3K isoforms.

Quantitative Evidence Guide for PI3K-IN-19 hydrochloride: Procurement Rationale Based on Available Analytical and Class-Level Data


Verified Chemical Identity and Purity: Essential for Reproducible PI3K Inhibition Studies

PI3K-IN-19 hydrochloride is supplied with a standard purity of ≥98%, as verified by HPLC and NMR analysis . This level of chemical purity is a critical procurement criterion, as impurities in lower-grade PI3K inhibitors can introduce off-target kinase inhibition, confounding experimental results . The compound's exact molecular identity is defined by its CAS number (2132943-80-5) and its IUPAC name: 2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride [1].

PI3K signaling kinase inhibitor quality control

PI3K Isoform Selectivity Profile: Class-Level Implications for Disease Model Relevance

While direct quantitative isoform selectivity data for PI3K-IN-19 hydrochloride is not publicly available, its disclosure within a patent family (WO2017153220) focused on 2,3-dihydroimidazo[1,2-c]quinazoline scaffolds [1] places it in a structural class known for tunable PI3K inhibition. Structural analogs within this class have demonstrated varying degrees of selectivity for p110α and p110δ isoforms [2]. In contrast to pan-PI3K inhibitors, which broadly target all class I isoforms and exhibit higher toxicity profiles in vivo [3], the selection of a compound from a specific chemical series implies a defined, albeit unpublished, selectivity fingerprint.

isoform selectivity p110α p110δ oncology

In Vivo and In Vitro Utility: Supported by Disclosed Synthesis and Biological Rationale

The compound's parent patent, WO2017153220, provides a comprehensive framework for its use in treating hyperproliferative and angiogenesis disorders, with supporting in vivo and in vitro data for representative compounds of the invention [1]. Notably, a closely related compound in the same series, PI3K/mTOR-IN-19, has demonstrated dose-dependent tumor growth inhibition in an Eca109 esophageal squamous cell carcinoma xenograft model when administered intraperitoneally at 2-5 mg/kg . While not a direct comparator for PI3K-IN-19 hydrochloride, this data provides class-level validation for the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold's therapeutic potential.

in vivo pharmacology PI3K/mTOR pathway xenograft model

Optimal Research and Industrial Application Scenarios for PI3K-IN-19 hydrochloride


Investigation of PI3K Isoform-Specific Signaling in PIK3CA-Mutant Cancer Cell Lines

Based on the structural class of PI3K-IN-19 hydrochloride [1], which is associated with p110α and p110δ inhibition [2], this compound is ideally suited for in vitro studies examining the dependency of PIK3CA-mutant cancer cell lines (e.g., breast, colorectal, or ovarian) on specific PI3K isoforms. Its use can help delineate isoform-specific contributions to downstream AKT/mTOR signaling, particularly in settings where genetic knockout or siRNA approaches are impractical.

Validation of PI3K Pathway Engagement in Preclinical Xenograft Models

The successful in vivo application of structurally related 2,3-dihydroimidazo[1,2-c]quinazoline compounds in xenograft studies suggests that PI3K-IN-19 hydrochloride can be employed in pharmacodynamic studies to validate PI3K pathway inhibition in solid tumor models. Researchers can assess target engagement by measuring changes in phosphorylated AKT (p-AKT) levels in tumor tissue following treatment, a key biomarker for PI3K inhibition.

Comparative Pharmacology Studies with Established PI3K Inhibitors

Given the lack of public selectivity data for PI3K-IN-19 hydrochloride, a high-value application involves head-to-head comparative profiling against well-characterized PI3K inhibitors (e.g., Alpelisib, Idelalisib, Copanlisib) in a panel of biochemical kinase assays and cellular models. This approach will generate the missing quantitative evidence, allowing for a more precise positioning of this compound within the PI3K inhibitor landscape and informing future selection decisions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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